

[Compound Name] dosage and concentration for experiments

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Compound of Interest

Compound Name: Tombozin

CAS No.: 604-99-9

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Technical Application Note: Optimization of Rapamycin (Sirolimus) for mTOR Pathway Interrogation

Executive Summary & Compound Profile

Rapamycin (Sirolimus) is a macrolide immunosuppressant and the archetypal inhibitor of the Mechanistic Target of Rapamycin (mTOR).[1] While widely used, it is frequently mishandled due to its poor aqueous solubility and complex, biphasic mechanism of action.

This guide standardizes the solubilization, dosage, and validation protocols for Rapamycin. Unlike ATP-competitive inhibitors (e.g., Torin1), Rapamycin is an allosteric inhibitor. It does not bind the catalytic domain directly; it requires an intracellular cofactor (FKBP12) to function. Understanding this mechanism is critical for experimental design, particularly when distinguishing between mTORC1 (acute sensitivity) and mTORC2 (chronic/high-dose sensitivity).

Physicochemical Profile[1][3][4][5][6][7]

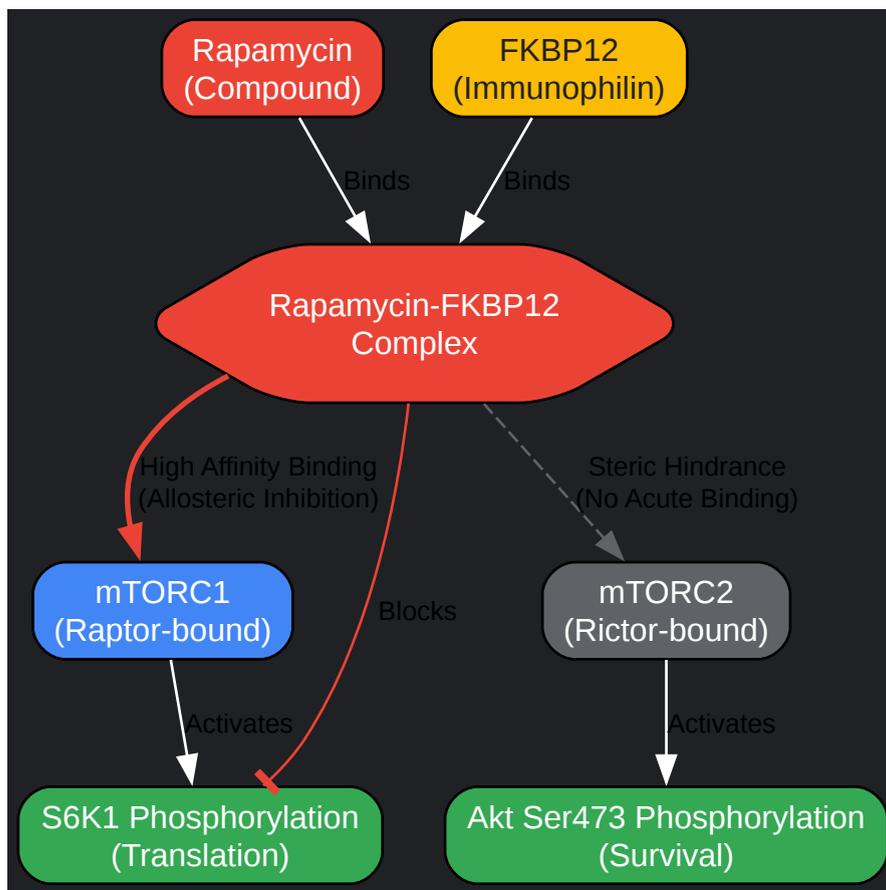
Parameter	Specification	Critical Note
CAS Number	53123-88-9	
MW	914.17 g/mol	Large molecule; slow diffusion in dense tissues.
Solubility (DMSO)	~200 mg/mL	Preferred solvent for stock solutions.[2]
Solubility (Ethanol)	~50 mg/mL	Use for in vivo stock preparation (see Section 4).[3]
Solubility (Water)	< 0.003 mg/mL	Practically insoluble. Direct addition to media causes precipitation.
Stability	-20°C (Solid/Stock)	Protect from light. Hydrolyzes in aqueous solution over days.

Mechanism of Action (Visualized)

Rapamycin is unique: it is a "gain-of-function" inhibitor. It binds FKBP12, and this complex then binds the FRB domain of mTOR, physically blocking substrate access.[4]

Key Distinction:

- mTORC1: Directly inhibited by the Rapamycin-FKBP12 complex.[1][4][5][6]
- mTORC2: The FRB domain is sterically hindered by the Rictor subunit.[5] Rapamycin does not inhibit mTORC2 acutely.[7] However, prolonged treatment (>24h) can sequester free mTOR, preventing the assembly of new mTORC2 complexes.



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Figure 1: The Rapamycin-FKBP12 complex selectively inhibits mTORC1.[1] mTORC2 is resistant to acute treatment due to steric hindrance by Rictor.

In Vitro Experimental Protocol

Objective: Selective inhibition of mTORC1 in adherent cell lines (e.g., HEK293, HeLa, MCF-7).

A. Stock Preparation (10 mM)

- Weigh 9.14 mg of Rapamycin powder.[1]
- Add 1.0 mL of high-grade DMSO (anhydrous).
- Vortex vigorously until clear.
- Aliquot into amber tubes (50 μ L) and store at -20°C . Avoid repeated freeze-thaw cycles.

B. Dosage & Time Matrix

- Standard Dose: 20 nM – 100 nM.
- DMSO Control: Final DMSO concentration must be < 0.1% to avoid solvent toxicity.

Experimental Goal	Concentration	Duration	Expected Outcome
Specific mTORC1 Inhibition	20 nM	1 – 4 Hours	Loss of p-S6K (T389) and p-4EBP1. p-Akt (S473) remains intact.
Feedback Loop Study	100 nM	24 Hours	Loss of p-S6K. Potential increase in p-Akt (S473) due to loss of S6K negative feedback.
mTORC2 Assembly Inhibition	100 nM - 1 μ M	> 48 Hours	Reduction in p-Akt (S473) in some cell types (e.g., Jurkat, PC3).

C. "Step-Down" Dilution Method (Crucial)

Directly pipetting 1 μ L of 10 mM stock into 10 mL media often causes local precipitation, leading to variable data.

- Intermediate Dilution: Dilute 1 μ L of 10 mM Stock into 99 μ L of media (or PBS). This creates a 100 μ M intermediate.
- Final Treatment: Add the intermediate to your culture dish to reach the final nM concentration.
 - Example: To get 100 nM in 10 mL media, add 10 μ L of the 100 μ M intermediate.

In Vivo Protocol (Mouse Models)

Challenge: Rapamycin is hydrophobic.[4][8] Injecting DMSO stocks directly into animals causes immediate precipitation, pain, and embolism risk. You must use a solubilizing vehicle.[1]

Vehicle Formulation: 5% PEG-400 / 5% Tween-80

This is the "Gold Standard" for IP injection to prevent precipitation.

Reagents:

- Rapamycin Stock (dissolved in 100% Ethanol at 20 mg/mL).
- PEG-400 (Polyethylene glycol).
- Tween-80 (Polysorbate 80).
- Sterile Saline or Water.

Protocol (Per 1 mL of Injection Fluid):

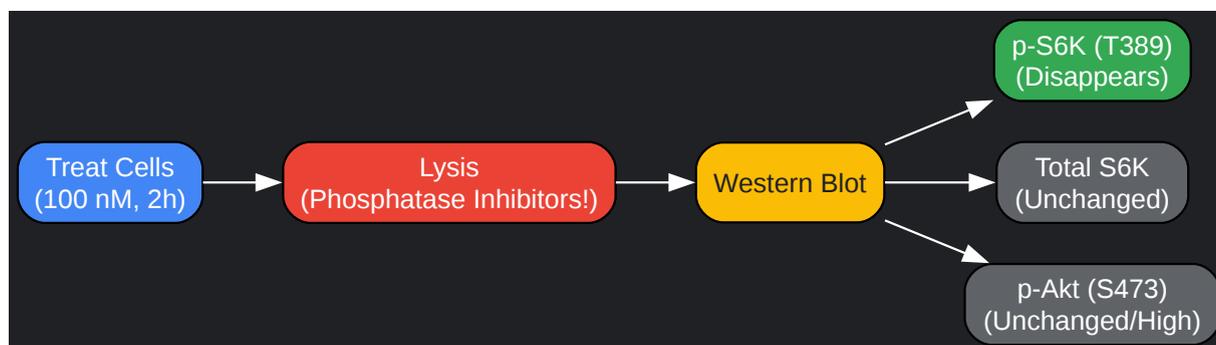
- Step 1: Prepare the vehicle mixture excluding the drug.
 - Mix 50 μ L PEG-400 + 50 μ L Tween-80. Vortex well.
- Step 2: Add the drug.
 - Add the calculated volume of Rapamycin Ethanol Stock (e.g., for 4 mg/kg dose).
 - Note: Keep ethanol content < 5-10% of total volume.
- Step 3: Dilute.
 - Slowly add 900 μ L of warm sterile water/saline while vortexing.
 - Critical: If the solution turns cloudy/milky, the drug has precipitated. It should be clear or slightly hazy (micellar).

Dosage Guidelines

Route	Dosage	Frequency	Vehicle
Intraperitoneal (IP)	1 – 10 mg/kg	Daily or EOD	5% PEG-400 / 5% Tween-80 / 4% EtOH
Oral Gavage	2 – 10 mg/kg	Daily	0.5% Methylcellulose (Suspension)

Troubleshooting & Validation

How do you know it worked? Do not rely on phenotype (e.g., cell death) alone. You must validate pathway inhibition via Western Blot.



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Figure 2: Validation workflow. p-S6K is the primary biomarker for Rapamycin efficacy.

Common Pitfalls:

- "My cells died immediately."
 - Cause: DMSO toxicity. Ensure final DMSO < 0.1%.
- "p-S6K is not inhibited."
 - Cause: Degraded Rapamycin. Stock must be stored at -20°C. Aqueous solutions degrade in <24h.[2]

- "p-Akt disappeared too."
 - Cause: You likely treated for too long (>48h) or used a very high dose (>1 μ M), disrupting mTORC2 assembly.

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